molecular formula C25H19FN4O2S B15282055 N-(Cyanomethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide

N-(Cyanomethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide

Cat. No.: B15282055
M. Wt: 458.5 g/mol
InChI Key: XSTZRSBBYNJGBN-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide is a complex organic compound with a unique structure that combines several functional groups, including a quinazolinone core, a fluorobenzyl group, and a cyanomethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone core.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the quinazolinone intermediate.

    Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a thiol reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core or the nitrile group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(Cyanomethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.

    Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Inducing Apoptosis: It can trigger programmed cell death in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)-3-(1-naphthyl)acrylamide
  • 3-(3-Bromophenyl)-N-(4-fluorobenzyl)acrylamide

Uniqueness

N-(Cyanomethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinazolinone core and the cyanomethyl group, in particular, contribute to its potential as a versatile compound in scientific research.

Properties

Molecular Formula

C25H19FN4O2S

Molecular Weight

458.5 g/mol

IUPAC Name

N-(cyanomethyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C25H19FN4O2S/c26-19-12-10-18(11-13-19)16-30-24(32)21-8-4-5-9-22(21)28-25(30)33-17-23(31)29(15-14-27)20-6-2-1-3-7-20/h1-13H,15-17H2

InChI Key

XSTZRSBBYNJGBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)F

Origin of Product

United States

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